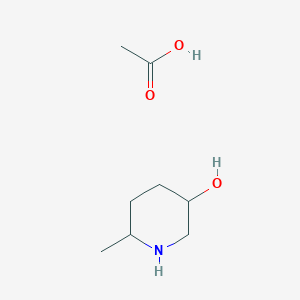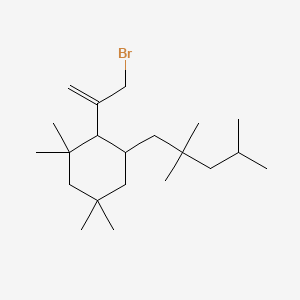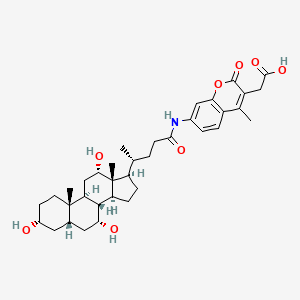![molecular formula C14H10N3NaO3 B13423048 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)
1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate is a complex organic compound that features a benzimidazole moiety fused with a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. One common method is the Debus-Radziszewski synthesis, which involves the cyclization of amido-nitriles under mild conditions . Another method is the Wallach synthesis, which uses dehydrogenation of imidazolines . These reactions often require catalysts such as nickel or copper and are conducted under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The final product is typically purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The reactions are typically conducted under controlled temperatures, often in the range of 0-100°C, and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Sodium 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to DNA grooves, inhibiting nucleic acid synthesis and protein synthesis in bacterial cells . This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for antimicrobial and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with similar structural features but lacking the dihydropyridine ring.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor in the treatment of gastric ulcers.
Thiabendazole: An anthelmintic agent with a benzimidazole core.
Uniqueness
Sodium 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate is unique due to its combination of the benzimidazole and dihydropyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C14H10N3NaO3 |
|---|---|
Molecular Weight |
291.24 g/mol |
IUPAC Name |
sodium;1-(1H-benzimidazol-2-yl)-3-methyl-4-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C14H11N3O3.Na/c1-8-11(18)6-7-17(12(8)13(19)20)14-15-9-4-2-3-5-10(9)16-14;/h2-7H,1H3,(H,15,16)(H,19,20);/q;+1/p-1 |
InChI Key |
MXRJQOMXNXMWMJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(N(C=CC1=O)C2=NC3=CC=CC=C3N2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13422971.png)
![(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13422973.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13422983.png)



![Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)](/img/structure/B13423016.png)


![Sydnone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B13423032.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)
